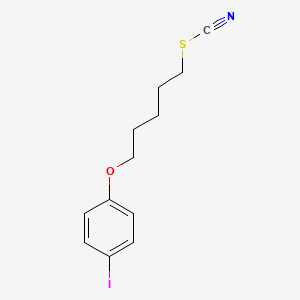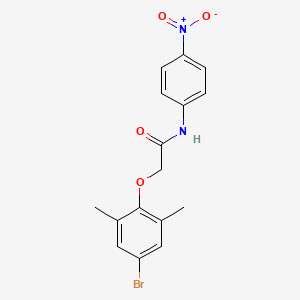
5-(4-iodophenoxy)pentyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-iodophenoxy)pentyl thiocyanate, also known as AM-251, is a potent and selective antagonist of the CB1 cannabinoid receptor. It was first synthesized in 1999 by researchers at the University of Connecticut and has since been widely used in scientific research to explore the physiological and biochemical effects of the endocannabinoid system.
Wirkmechanismus
5-(4-iodophenoxy)pentyl thiocyanate acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the physiological effects of cannabinoids on the body.
Biochemical and physiological effects:
Studies using this compound have shown that the CB1 receptor plays a key role in the regulation of appetite, pain, and mood. By inhibiting the effects of cannabinoids on this receptor, this compound has been shown to decrease food intake and reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-iodophenoxy)pentyl thiocyanate is a highly selective antagonist of the CB1 receptor, making it a valuable tool for studying the role of this receptor in physiological processes. However, its potency and selectivity can also make it difficult to use in certain experiments, and its effects may be influenced by factors such as dose, route of administration, and species differences.
Zukünftige Richtungen
There are many potential future directions for research using 5-(4-iodophenoxy)pentyl thiocyanate. One area of interest is the role of the endocannabinoid system in addiction and substance abuse, as well as the potential therapeutic applications of CB1 receptor antagonists in these conditions. Other areas of research may include the role of the endocannabinoid system in neurodegenerative diseases and the potential use of CB1 receptor antagonists as analgesics.
Synthesemethoden
The synthesis of 5-(4-iodophenoxy)pentyl thiocyanate involves a multi-step process starting with the reaction of 4-iodophenol with 1-bromopentane to form 5-(4-iodophenoxy)pentane. This intermediate is then reacted with thionyl chloride and sodium thiocyanate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-iodophenoxy)pentyl thiocyanate has been used extensively in scientific research to study the role of the endocannabinoid system in various physiological processes. It has been shown to inhibit the effects of cannabinoids on the CB1 receptor, which is involved in the regulation of appetite, pain, and mood.
Eigenschaften
IUPAC Name |
5-(4-iodophenoxy)pentyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZAIJGEVZXVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCSC#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)
![ethyl 4-{[1-ethyl-5-(propionylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5234143.png)
![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)
![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
![N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)

![3-allyl-5-{[5-(2,4-dichloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5234200.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)
![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)

amino]methyl}benzamide](/img/structure/B5234242.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)